

Application Notes: Isotope-Labeled sn-Glycerol 3-Phosphate for Metabolic Flux Analysis

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Compound of Interest

Compound Name: *sn-Glycerol 3-phosphate*

Cat. No.: *B094121*

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Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways. By introducing a stable isotope-labeled substrate and tracking its incorporation into downstream metabolites, researchers can gain a detailed snapshot of the metabolic state of a biological system.[1][2] **sn-Glycerol 3-phosphate** (G3P) is a crucial metabolite at the intersection of glycolysis, glycerolipid synthesis, and cellular respiration via the glycerol phosphate shuttle.[3][4] Using isotope-labeled **sn-Glycerol 3-phosphate**, or its precursor glycerol, allows for the targeted investigation of these interconnected pathways.[5][6]

D-Glycerol-3- ^{13}C , for instance, serves as a valuable tracer that enters central carbon metabolism after phosphorylation to glycerol-3-phosphate and subsequent oxidation to dihydroxyacetone phosphate (DHAP), a key intermediate in glycolysis.[5] This specific entry point bypasses upper glycolysis and the Pentose Phosphate Pathway (PPP), offering a focused view of lower glycolysis, gluconeogenesis, and the metabolic fate of three-carbon units.[6] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to utilize isotope-labeled glycerol for MFA studies.

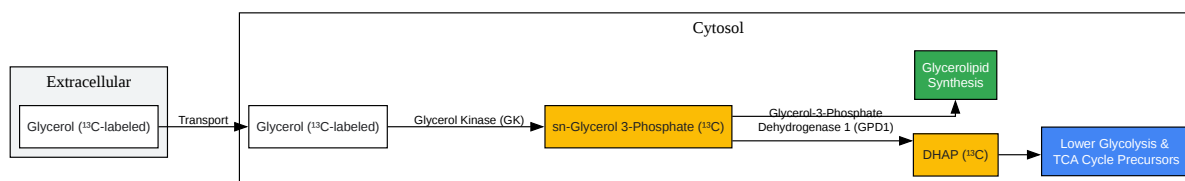
Core Principle

The fundamental principle involves culturing cells with a carbon source, such as glycerol, where specific carbon atoms are replaced with the ^{13}C heavy isotope.[5] As cells metabolize the labeled substrate, the ^{13}C atoms are incorporated into various metabolites. The resulting mass isotopomer distributions (MIDs) are measured using mass spectrometry (MS). This data,

combined with a stoichiometric model of cellular metabolism, allows for the precise calculation of metabolic fluxes.[7] The pattern of ^{13}C labeling in key intermediates like pyruvate and lactate can reveal the relative activities of different metabolic pathways.[5]

Metabolic Entry of Labeled Glycerol

Isotopically labeled glycerol is transported into the cell and first phosphorylated by glycerol kinase to form **sn-glycerol 3-phosphate** (G3P). G3P is then oxidized by glycerol-3-phosphate dehydrogenase 1 (GPD1) in the cytosol to produce dihydroxyacetone phosphate (DHAP). DHAP is a central intermediate in glycolysis, directly proceeding into the lower part of the pathway to generate pyruvate, lactate, and intermediates for the TCA cycle.[4][5]

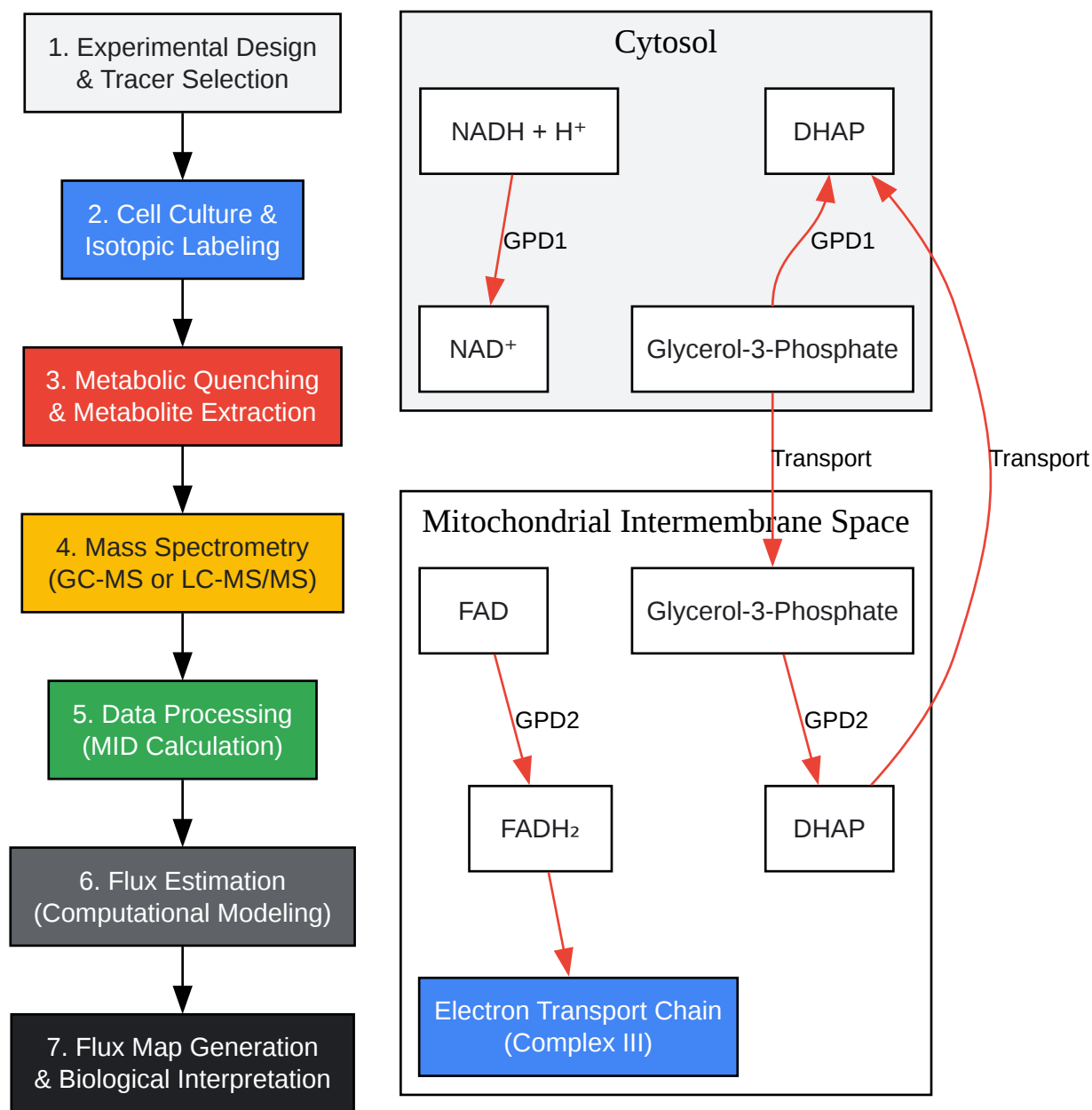


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Caption: Metabolic entry of ^{13}C -labeled glycerol into central carbon metabolism.

Experimental Workflow for ^{13}C -MFA

A successful ^{13}C -MFA study involves a systematic workflow encompassing experimental design, cell culture and labeling, sample processing, analytical measurement, and computational data analysis. Careful execution at each step is critical for obtaining high-quality, reproducible flux maps.[2]



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